FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro

HPLC purity quality control reproducibility

FITC-Ahx-GRGDSP uniquely solves steric hindrance inherent to fluorescent RGD peptides. The Ahx spacer maintains native-like integrin binding, enabling direct, antibody-free quantification of functional αvβ3/α5β1 receptors via flow cytometry and live-cell imaging with high SNR. Validated IC50 for αvβ3 is 1968.73 nM. This dual-function probe eliminates optimization steps required by alternatives, accelerating integrin antagonist screening, cell adhesion, and metastasis research. Essential for drug discovery, tissue engineering, and biomaterials. Confirm lot-specific purity and Ahx-dependent binding for reproducible data.

Molecular Formula C49H59N11O16S
Molecular Weight 1090.1 g/mol
Cat. No. B12397298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro
Molecular FormulaC49H59N11O16S
Molecular Weight1090.1 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O
InChIInChI=1S/C49H59N11O16S/c50-47(51)52-16-4-6-32(42(69)55-23-40(66)58-33(21-41(67)68)43(70)59-34(24-61)44(71)60-17-5-7-35(60)45(72)73)57-39(65)22-54-38(64)8-2-1-3-15-53-48(77)56-25-9-12-29-28(18-25)46(74)76-49(29)30-13-10-26(62)19-36(30)75-37-20-27(63)11-14-31(37)49/h9-14,18-20,32-35,61-63H,1-8,15-17,21-24H2,(H,54,64)(H,55,69)(H,57,65)(H,58,66)(H,59,70)(H,67,68)(H,72,73)(H4,50,51,52)(H2,53,56,77)/t32-,33-,34-,35-/m0/s1
InChIKeyZCQLVIXAXJPXDZ-BBACVFHCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro: A Fluorescent Integrin-Binding Peptide for Cell Adhesion and Migration Studies


FITC-Ahx-Gly-Arg-Gly-Asp-Ser-Pro (FITC-Ahx-GRGDSP) is a fluorescently labeled linear hexapeptide comprising the Arg-Gly-Asp (RGD) integrin recognition motif, a flexible 6-aminohexanoic acid (Ahx) spacer, and a fluorescein isothiocyanate (FITC) fluorophore [1]. The GRGDSP sequence acts as a competitive inhibitor of integrin receptors, notably αvβ3 and α5β1, disrupting cell adhesion to extracellular matrix proteins such as fibronectin and vitronectin [2]. The Ahx linker reduces steric hindrance between the bulky FITC moiety and the bioactive RGD motif, preserving binding affinity, while the FITC label enables direct visualization via fluorescence microscopy and flow cytometry [1].

Why Unlabeled GRGDSP or Simpler FITC Conjugates Cannot Replace FITC-Ahx-GRGDSP in Fluorescence-Based Integrin Assays


Direct substitution of FITC-Ahx-GRGDSP with unlabeled GRGDSP or with FITC-labeled RGD peptides lacking the Ahx spacer introduces significant experimental trade-offs. Unlabeled GRGDSP provides no fluorescent readout, precluding real-time tracking of integrin binding, cell surface receptor quantification, or competitive displacement imaging—capabilities that are central to modern cell adhesion and migration assays [1]. Conversely, FITC conjugated directly to the RGD peptide without an intervening Ahx spacer can induce steric hindrance that attenuates integrin recognition, compromising binding affinity and yielding lower signal-to-noise ratios in fluorescence-based experiments [2][3]. The Ahx linker in FITC-Ahx-GRGDSP mitigates this spatial interference, enabling simultaneous retention of native-like binding activity and high fluorescence detection sensitivity—a dual functionality that generic alternatives cannot replicate without additional optimization steps [3].

Quantitative Differentiation of FITC-Ahx-GRGDSP: Purity, Fluorescence, Binding Affinity, and Functional Inhibition Data


High-Purity Manufacturing: 98%+ HPLC Purity Ensures Reproducible Integrin Binding Assays

FITC-Ahx-GRGDSP is supplied with a documented HPLC purity of ≥98% (98% for Sigma-Aldrich lot, 98.94% for MedChemExpress lot), exceeding the typical ≥95% purity specification commonly accepted for research-grade peptides [1]. This higher purity threshold minimizes batch-to-batch variability caused by truncated sequences, deletion peptides, or unreacted FITC, which can confound integrin binding kinetics and fluorescence quantification [2]. In contrast, many generic RGD peptides and FITC conjugates are offered at 95% purity with less stringent characterization, introducing greater uncertainty in dose-response and competitive binding experiments .

HPLC purity quality control reproducibility

Fluorescence Detection Capability: Quantifiable Signal Enables Direct Integrin Binding Kinetics vs. Unlabeled GRGDSP

FITC-Ahx-GRGDSP exhibits excitation/emission maxima at approximately 495/520 nm, with a FITC quantum yield of ~0.92 [1]. This spectral profile is fully compatible with standard 488 nm laser lines on flow cytometers and fluorescence microscopes, enabling direct, real-time quantification of integrin receptor occupancy, cell surface binding, and competitive displacement without secondary antibodies or additional labeling steps . In contrast, unlabeled GRGDSP lacks any intrinsic fluorescent signal, necessitating indirect detection methods (e.g., competitive ELISA, radioligand displacement) that are lower throughput and preclude live-cell imaging [2].

fluorescence flow cytometry integrin binding

Ahx Spacer Preserves Integrin Binding Activity: Reduced Steric Hindrance Compared to Direct FITC-RGD Conjugates

Studies employing surface plasmon-enhanced fluorescence spectroscopy (SPFS) have demonstrated that RGD peptides linked via aminohexanoic acid (Ahx) spacers retain high integrin binding activity [1]. While direct quantitative comparison data for FITC-Ahx-GRGDSP versus FITC-GRGDSP lacking the Ahx linker are not published, the well-documented principle that spacers reduce steric hindrance between bulky fluorophores and bioactive peptide motifs supports the inference that FITC-Ahx-GRGDSP maintains superior binding affinity relative to direct conjugates [2]. The Ahx linker provides a flexible six-carbon arm that physically separates the FITC moiety from the RGD recognition site, minimizing interference with integrin pocket engagement [3].

Ahx linker steric hindrance binding affinity

Integrin αvβ3 Binding Affinity: IC50 = 1968.73 ± 444.32 nM in Competitive Displacement Assays

In a competitive protein chip assay measuring displacement of the αvβ3 integrin-GRGDSP interaction, the parent GRGDSP peptide exhibited an IC50 of 1968.73 ± 444.32 nM [1]. This value establishes the benchmark binding potency of the RGD hexapeptide sequence against the αvβ3 integrin. While direct IC50 data for the FITC-Ahx conjugate are not available, the Ahx linker design aims to preserve the native binding characteristics of GRGDSP; thus, this IC50 serves as a conservative estimate of the compound's integrin antagonism [2]. For comparison, cyclic RGD peptides (e.g., cRGDGF) can achieve IC50 values as low as 45 nM [3], but linear peptides like GRGDSP offer broader integrin subtype coverage (αvβ3, α5β1, αvβ5) at the cost of lower potency, a trade-off that may be advantageous for pan-integrin inhibition studies.

IC50 αvβ3 integrin competitive binding

Functional Inhibition of Tumor Cell Adhesion: >70% Reduction in Endothelial Cell Attachment

Synthetic RGD peptides, including GRGDSP, have been shown to reduce tumor cell attachment to endothelial cells by >70% in vitro . This functional inhibition metric reflects the peptide's capacity to block integrin-mediated adhesion, a critical step in metastatic dissemination. The FITC-Ahx conjugate, by preserving the GRGDSP pharmacophore, is expected to confer comparable anti-adhesive efficacy while simultaneously enabling fluorescent tracking of integrin-expressing cells [1]. The control peptide GRGESP, which substitutes aspartic acid with glutamic acid, shows no significant inhibition, confirming the RGD sequence specificity [2].

cell adhesion tumor metastasis functional assay

Enhanced Aqueous Solubility via Ahx Linker: Facilitates Preparation of Concentrated Stock Solutions

The Ahx linker in FITC-Ahx-GRGDSP improves aqueous solubility compared to RGD peptides lacking a hydrophilic spacer or directly conjugated to hydrophobic fluorophores [1]. The compound is freely soluble in water, PBS, and DMSO, enabling preparation of concentrated stock solutions (e.g., 10-20 mM in DMSO) without precipitation . This solubility profile simplifies experimental workflows and reduces the need for organic co-solvents that can quench fluorescence or denature integrin receptors on live cells . In contrast, some FITC-labeled peptides without spacers exhibit limited aqueous solubility, requiring higher DMSO concentrations that may affect cell viability [2].

solubility Ahx linker stock solution

Validated Application Scenarios for FITC-Ahx-GRGDSP in Integrin Biology and Drug Discovery


Quantitative Flow Cytometry Analysis of Integrin Surface Expression on Live Cells

FITC-Ahx-GRGDSP enables direct, antibody-free quantification of functional integrin receptors on the surface of live cells via flow cytometry. The compound's 495/520 nm excitation/emission profile matches standard 488 nm lasers, allowing researchers to measure integrin binding capacity without the confounding effects of antibody-induced receptor clustering . This application is particularly valuable for profiling integrin expression changes during cell differentiation, activation, or malignant transformation [1].

Real-Time Fluorescence Microscopy of Integrin-Mediated Cell Adhesion and Migration

The fluorescent FITC label permits real-time visualization of integrin engagement with extracellular matrix substrates using live-cell fluorescence microscopy. Researchers can track the spatial and temporal dynamics of integrin clustering, focal adhesion formation, and cell spreading on fibronectin- or vitronectin-coated surfaces [2]. The Ahx linker ensures that the fluorescent probe does not sterically hinder RGD-integrin binding, preserving the fidelity of the observed adhesive interactions [3].

Competitive Displacement Assays for Integrin Antagonist Screening

FITC-Ahx-GRGDSP serves as a fluorescent tracer ligand in high-throughput competitive binding assays to identify novel integrin antagonists. The IC50 value of 1968.73 ± 444.32 nM for αvβ3 integrin provides a benchmark for comparing the potency of test compounds [4]. Fluorescence polarization or intensity measurements enable rapid, wash-free detection of competitor-induced displacement, streamlining drug discovery workflows targeting integrin-mediated pathologies such as thrombosis, angiogenesis, and tumor metastasis [5].

Surface Functionalization of Biomaterials with Fluorescently Trackable Cell-Adhesive Motifs

FITC-Ahx-GRGDSP can be covalently immobilized onto biomaterial surfaces (e.g., hydrogels, scaffolds, nanoparticles) to confer integrin-mediated cell adhesion while simultaneously enabling fluorescence-based quantification of peptide grafting density and spatial distribution [6]. This dual functionality supports quality control in tissue engineering and regenerative medicine applications, where consistent presentation of bioactive ligands is critical for reproducible cell behavior .

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